molecular formula C18H17ClFN5O2 B2528271 N-(3-chloro-4-fluorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1334374-63-8

N-(3-chloro-4-fluorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2528271
CAS RN: 1334374-63-8
M. Wt: 389.82
InChI Key: JRHCRPRJXSJKDN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C18H17ClFN5O2 and its molecular weight is 389.82. The purity is usually 95%.
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Scientific Research Applications

Inhibitor of Tyrosinase

The compound has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is an enzyme that is involved in the production of melanin and other pigments from tyrosine by oxidation.

Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)

The compound has been characterized as a potent and selective mGlu4 PAM . mGlu4 is a receptor that plays a crucial role in the central nervous system and is a potential therapeutic target for Parkinson’s disease and other neurological disorders .

Preclinical Characterization

The compound has been used in preclinical characterization studies . These studies involve the evaluation of the compound’s pharmacokinetic properties, safety, and efficacy before it can be tested in clinical trials .

Scaffold for Drug Discovery

The compound’s structure, particularly its picolinamide core scaffold, has been used as a starting point for the discovery of new drugs . Researchers have evaluated a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .

Parkinson’s Disease Research

The compound has shown efficacy in preclinical rodent models of Parkinson’s disease . This makes it a potential candidate for further research and development in the treatment of Parkinson’s disease .

Research on CYP Induction

The compound has been used in research related to Cytochrome P450 (CYP) induction . CYP enzymes play a crucial role in the metabolism of drugs and other xenobiotics, and their induction can have significant implications for drug-drug interactions .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN5O2/c1-10-8-11(2)24(22-10)16-6-7-17(26)25(23-16)12(3)18(27)21-13-4-5-15(20)14(19)9-13/h4-9,12H,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHCRPRJXSJKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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